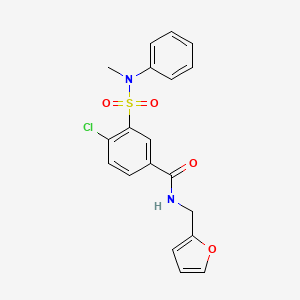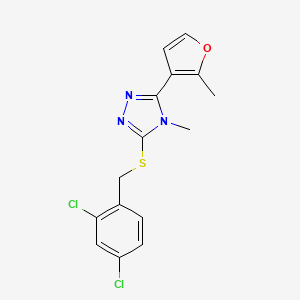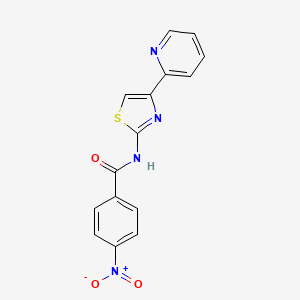
N-(2,3-Dichlorophenyl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of WAY-639284 involves several steps, starting with the preparation of the quinoxaline ring The reaction typically involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxaline coreThe final step includes the acylation of the quinoxaline ring to form the desired 1(2H)-Quinoxalineacetamide derivative .
Analyse Chemischer Reaktionen
WAY-639284 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoxaline ring.
Acylation: The compound can undergo acylation reactions to form various acetamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
WAY-639284 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: WAY-639284 is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of WAY-639284 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of abnormal cell growth. The pathways involved in its mechanism of action include the inhibition of signal transduction pathways that regulate cell cycle progression and apoptosis .
Vergleich Mit ähnlichen Verbindungen
WAY-639284 can be compared with other quinoxaline derivatives, such as:
WAY-600: Another quinoxaline derivative with similar biological activities.
WAY-316606: Known for its potential in treating bone-related diseases.
WAY-100635: A selective serotonin receptor antagonist.
Its distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C16H13Cl2N3O2 |
|---|---|
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
N-(2,3-dichlorophenyl)-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-10-4-3-6-12(16(10)18)20-15(23)9-21-8-14(22)19-11-5-1-2-7-13(11)21/h1-7H,8-9H2,(H,19,22)(H,20,23) |
InChI-Schlüssel |
NNTVITOGWCJGPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=CC=CC=C2N1CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Bromophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B10815835.png)








![1-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B10815884.png)



